molecular formula C12H14N2O5 B14475678 N~2~-(4-Hydroxybenzoyl)-L-glutamine CAS No. 66253-09-6

N~2~-(4-Hydroxybenzoyl)-L-glutamine

Cat. No.: B14475678
CAS No.: 66253-09-6
M. Wt: 266.25 g/mol
InChI Key: DUZTTZWZVFIUDQ-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N²-(4-Hydroxybenzoyl)-L-glutamine is an acylated derivative of the amino acid L-glutamine, where a 4-hydroxybenzoyl group is covalently linked to the α-amino group of glutamine. While the exact biological role of this compound remains under investigation, analogous N-acylated glutamine derivatives are known for diverse functions, including antimicrobial activity, prodrug applications, and involvement in metabolic pathways .

Structurally, the compound retains the glutamine backbone (C₅H₁₀N₂O₃) but substitutes the α-amino hydrogen with a 4-hydroxybenzoyl group (C₇H₅O₃), yielding a molecular formula of C₁₂H₁₅N₂O₆ (calculated molecular weight: 295.26 g/mol).

Properties

CAS No.

66253-09-6

Molecular Formula

C12H14N2O5

Molecular Weight

266.25 g/mol

IUPAC Name

(2S)-5-amino-2-[(4-hydroxybenzoyl)amino]-5-oxopentanoic acid

InChI

InChI=1S/C12H14N2O5/c13-10(16)6-5-9(12(18)19)14-11(17)7-1-3-8(15)4-2-7/h1-4,9,15H,5-6H2,(H2,13,16)(H,14,17)(H,18,19)/t9-/m0/s1

InChI Key

DUZTTZWZVFIUDQ-VIFPVBQESA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)N)C(=O)O)O

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)N)C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-Hydroxybenzoyl)-L-glutamine typically involves the reaction of 4-hydroxybenzoic acid with L-glutamine. The process can be carried out using various reagents and conditions. One common method involves the use of oxalyl chloride to convert 4-hydroxybenzoic acid into 4-hydroxybenzoyl chloride, which then reacts with L-glutamine to form the desired compound .

Industrial Production Methods

Industrial production of N2-(4-Hydroxybenzoyl)-L-glutamine may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N~2~-(4-Hydroxybenzoyl)-L-glutamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols .

Scientific Research Applications

N~2~-(4-Hydroxybenzoyl)-L-glutamine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe to study enzyme-substrate interactions.

    Medicine: It has potential therapeutic applications due to its bioactive properties.

    Industry: It is used in the production of polymers and other materials .

Mechanism of Action

The mechanism of action of N2-(4-Hydroxybenzoyl)-L-glutamine involves its interaction with specific molecular targets. The hydroxybenzoyl group can interact with enzymes and receptors, modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

N²-(4-Hydroxybenzoyl)-L-glutamine belongs to the broader class of N-acyl-L-glutamine derivatives, which are characterized by modifications at the α-amino group. Below is a detailed comparison with structurally or functionally related compounds:

Structural Analogues

Compound Name Substituent at N² Position Molecular Formula Molecular Weight (g/mol) Key Features
N²-(4-Hydroxybenzoyl)-L-glutamine 4-Hydroxybenzoyl (C₇H₅O₃) C₁₂H₁₅N₂O₆ 295.26 Phenolic group may confer antioxidant or antimicrobial properties.
Phenylacetylglutamine (N²-Phenylacetyl-L-glutamine) Phenylacetyl (C₈H₇O) C₁₃H₁₆N₂O₄ 280.28 Linked to phenylacetic acid metabolism; biomarker for gut microbiota activity.
Folate-conjugated L-glutamine Folate-pteridinyl group C₂₉H₃₄N₁₂O₈ 678.66 Designed for targeted drug delivery; combines glutamine with folate moieties.
1-O-(4-Hydroxybenzoyl)-β-D-glucopyranose 4-Hydroxybenzoyl attached to glucose C₁₃H₁₆O₈ 300.26 Antibacterial activity (MIC = 1000 μg/mL vs. E. coli); distinct sugar backbone.

Key Research Findings

  • Phenylacetylglutamine has been extensively studied in clinical contexts, with elevated levels associated with chronic kidney disease and cardiovascular pathologies .
  • Folate-conjugated glutamine derivatives demonstrate controlled release kinetics in prodrug applications, highlighting the versatility of glutamine as a scaffold for drug design .
  • The 4-hydroxybenzoyl moiety, as seen in 1-O-(4-hydroxybenzoyl)-β-D-glucopyranose, may enhance solubility and bioavailability compared to non-polar acyl groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.